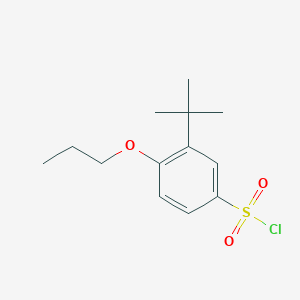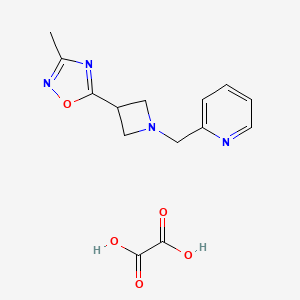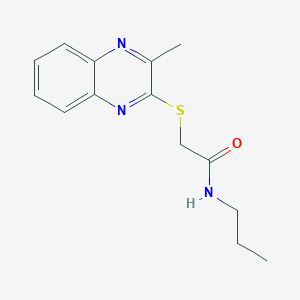
2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential use as a drug for various medical conditions. MPPT is a thioacetamide derivative that has been synthesized and studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
A study by Singh et al. (2010) synthesized a series of thioether derivatives of quinoxaline, including compounds structurally similar to 2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide, and evaluated their anti-inflammatory activity. These compounds showed significant anti-inflammatory effects in vivo, suggesting potential applications in the treatment of inflammation-related conditions Singh et al., 2010.
Cytotoxicity and Anticancer Activity
Research by Zhang Ke-y (2014) explored the cytotoxic effects of 3-methylquinoxaline-2-carboxylate, a related compound. This study highlighted its weak cell growth inhibition effects on various cell lines and DNA damage at higher doses Zhang Ke-y, 2014. Another study by El Rayes et al. (2019) reported on the synthesis of quinoxaline derivatives with anticancer activity, showcasing their potential in treating cancer El Rayes et al., 2019.
Antimicrobial and Antifungal Properties
A study by Kumar et al. (2012) synthesized quinoxaline-based thiazolidinone derivatives, demonstrating significant antibacterial and antifungal activities Kumar et al., 2012. Similarly, Sultani et al. (2017) evaluated new mercapto xanthine derivatives for their antimicrobial activity, indicating the broad potential of quinoxaline derivatives in this field Sultani et al., 2017.
Neuroprotective and Antiviral Effects
Ghosh et al. (2008) researched a novel quinoxaline derivative for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and neuroprotective effects Ghosh et al., 2008.
Antileishmanial Potential
Sahu et al. (2002) synthesized a novel quinoline derivative that showed significant antileishmanial activity, surpassing the standard antileishmanial drug in efficacy Sahu et al., 2002.
Mecanismo De Acción
Target of Action
The primary target of the compound 2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a receptor tyrosine kinase that plays a central role in cellular proliferation . It is the main mediator of angiogenesis in cancer cells .
Mode of Action
2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide interacts with its target, VEGFR-2, by occupying the adenine region in the ATP binding pocket . This interaction hinders the autophosphorylation and dimerization processes of the receptor , thereby inhibiting the signaling of VEGFR-2 that supports tumor proliferation and expansion .
Biochemical Pathways
The biochemical pathways affected by 2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide are those involved in angiogenesis, a process that is crucial for tumor growth and metastasis . By inhibiting VEGFR-2, this compound disrupts the signaling pathways that lead to angiogenesis . The downstream effects of this disruption include a decrease in tumor proliferation and expansion .
Pharmacokinetics
In silico admet studies suggest that most of the synthesized members of this compound class have acceptable values of drug-likeness , which may impact their bioavailability.
Result of Action
The molecular and cellular effects of the action of 2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide include the induction of cell apoptosis and the arrest of the cell cycle in the G2/M phase . Apoptosis analyses have shown upregulation in caspase-3 and caspase-9 levels, and an improvement in the Bax/Bcl-2 ratio by more than 10-fold .
Propiedades
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-8-15-13(18)9-19-14-10(2)16-11-6-4-5-7-12(11)17-14/h4-7H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMHEKHOTKKQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=CC=CC=C2N=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

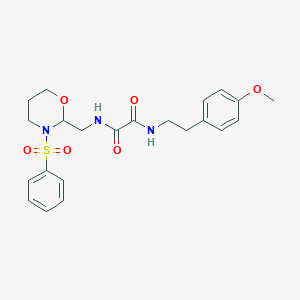
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2639329.png)
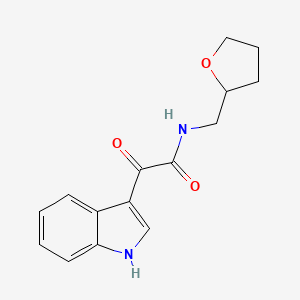
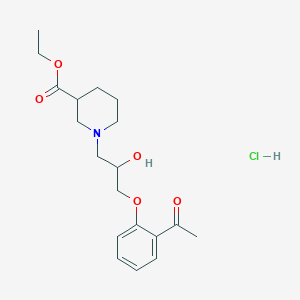
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)
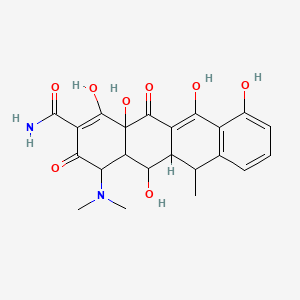
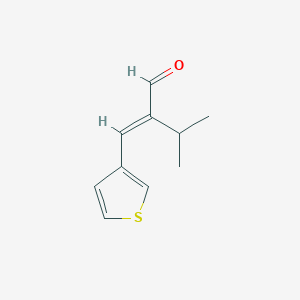
![(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one](/img/structure/B2639339.png)
